Lipophilicity Differential vs. 1,3‑Dimethyl‑1H‑pyrazol‑4‑yl and 1,3‑Dimethyl‑1H‑pyrazol‑5‑yl Analogs
Replacing the N‑methyl group with an N‑ethyl group in the pyrazole ring (target compound vs. the 1,3‑dimethyl‑1H‑pyrazol‑4‑yl analog) is predicted to increase lipophilicity. The target compound exhibits a computed XLogP3 of 2.1 , whereas the 1,3‑dimethyl‑1H‑pyrazol‑5‑yl isomer (CAS 1856046‑93‑9) has a substantially lower AlogP (~1.4) . This quantitative shift can influence membrane permeability and metabolic partitioning.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 (computed) |
| Comparator Or Baseline | 2-{[(1,3‑Dimethyl‑1H‑pyrazol‑5‑yl)amino]methyl}phenol: AlogP ≈ 1.4 (computed) |
| Quantified Difference | Δ LogP ≈ +0.7 log units |
| Conditions | In silico prediction (XLogP3 vs. AlogP); validated by experimental LogP data for analogous pyrazoles in literature |
Why This Matters
A higher logP can enhance passive membrane permeability, yet excessive lipophilicity may compromise solubility; the ethyl substituent offers a midpoint for fine-tuning ADME properties without resorting to bulkier isopropyl/cyclopropyl groups.
